8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
“8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a chemical compound that is related to the antidiabetic drug Linagliptin . Linagliptin is a xanthine derivative and a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes .
Synthesis Analysis
During the process development of Linagliptin, several process-related impurities were detected . These impurities were identified, synthesized, and subsequently characterized by their respective spectral data . The identification of these impurities should be useful for quality control and the validation of the analytical method in the manufacture of Linagliptin .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It has a molecular weight of 472.55 . The InChI code for this compound is 1S/C25H28N8O2/c1-4-5-13-32-21-22 (29-24 (32)31-12-8-9-17 (26)14-31)30 (3)25 (35)33 (23 (21)34)15-20-27-16 (2)18-10-6-7-11-19 (18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m1/s1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps . For example, cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride afforded 2-(chloromethyl)-4-methylquinazoline .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 190-196°C . It is a powder in physical form .Scientific Research Applications
Methylation and Stereochemistry
- Purine Studies : Research has explored the methylation of various purine derivatives, including 8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. The study provides insights into the stereochemistry of the tetrahydro-derivatives of these purines, important for understanding their chemical properties and potential applications in synthesis (Armarego & Reece, 1976).
Protective Groups in Synthesis
- Thietanyl Protection : A 2020 study discussed using thietanyl protecting groups in the synthesis of 8-substituted purines. This approach is significant for synthesizing purine derivatives, potentially including 8-Amino-3-methyl variants, under mild conditions (Khaliullin & Shabalina, 2020).
Anticancer Activity
- Synthesis of Purine-diones : A 2017 study focused on the design and synthesis of purine-diones, including variants similar to 8-Amino-3-methyl purine-diones, demonstrating potential anticancer activity. This highlights a vital application in the development of new therapeutic agents (Hayallah, 2017).
Structural Studies and Affinity Relationships
- Serotonin Receptor Affinity : A study examined the affinity of 8-Amino-3-methyl purine-dione derivatives for serotonin receptors, indicating a potential role in neurological research and the design of compounds targeting these receptors (Żmudzki et al., 2015).
Synthesis Techniques
- Novel Synthetic Methods : Research has been conducted on novel synthesis methods of purine derivatives, which can be applied to the synthesis of 8-Amino-3-methyl purine-diones. Such methods are crucial for creating new compounds with potential applications in various fields (Simo et al., 1998).
Safety and Hazards
The safety information for “8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” includes several hazard statements such as H300, H315, H318, H361, and H372 . The precautionary statements include P201, P202, P260, P264, P270, P280, P281, P301+P310, P302+P352, P305+P351+P338, P308+P313, P310, P314, P330, P332+P313, P362, P405, and P501 .
Mechanism of Action
Target of Action
It is structurally similar to linagliptin , a potent DPP-4 inhibitor
Mode of Action
If we consider its potential similarity to linagliptin, it might act by inhibiting the dpp-4 enzyme . This inhibition prevents the degradation of incretin hormones, which are involved in the regulation of glucose metabolism .
Biochemical Pathways
By inhibiting DPP-4, the degradation of these hormones is prevented, leading to improved regulation of glucose metabolism .
Result of Action
If it acts similarly to Linagliptin, it could potentially lead to improved regulation of glucose metabolism, which could be beneficial in conditions like type 2 diabetes .
Properties
IUPAC Name |
8-amino-3-methyl-7H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O2/c1-11-3-2(8-5(7)9-3)4(12)10-6(11)13/h1H3,(H3,7,8,9)(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOYYTJYAMKQAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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